molecular formula C63H101IN2 B1263062 diIC18(7) dye

diIC18(7) dye

Cat. No. B1263062
M. Wt: 1013.4 g/mol
InChI Key: JLIOTPLALDYAEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DiIC18(7) dye is an organic iodide salt. It has a role as a fluorochrome. It contains a diIC18(7)(1+). It derives from a C7-indocyanine.

Scientific Research Applications

Neuronal Labeling and Toxicity Study

DiIC18(3), a variant closely related to diIC18(7), has been extensively used in neuronal labeling. However, studies have shown that this dye may exhibit toxic effects on specific types of neurons. For instance, when used to label motoneurons and sensory neurons in embryonic rats, the neurons labeled with DiIC18(3) demonstrated rapid cell death, suggesting potential toxicity. This highlights the importance of understanding the biological interactions of diIC18(7) dye in scientific research, especially in sensitive applications involving live neurons (John, 1991).

Fluorescence Microscopy and Vascular Visualization

In the realm of fluorescence microscopy, DiIC18 dyes are known for their ability to stain cellular membranes. An innovative technique termed 'vessel painting' utilizes DiIC18 for visualizing vasculature in fluorescence microscopy. This approach, however, faced challenges like incomplete staining of certain vessels and potential dye aggregation. To address these issues, a modified method using neutral liposomes and DiIC12 was developed, enhancing staining intensity and labeling efficiency, thus providing a comprehensive visualization of major blood vessel types including veins and microvessels in the mouse brain (Konno, Matsumoto, & Okazaki, 2017).

Fluorescent Dyes in 'Guest-Host' Liquid Crystal Displays

DiIC18 derivatives have been investigated for their spectral and electro-optic properties in 'guest-host' liquid crystal displays. These dyes absorb blue and emit green light, exhibit high fluorescent efficiency, and demonstrate stability against sunlight, making them suitable candidates for utilization in display technologies (Wolarz, Moryson, & Bauman, 1992).

Photostable Organic Triggered Single-Photon Sources

DiIC18(3) molecules have shown potential as photostable organic triggered single-photon sources. Under specific conditions, such as a nitrogen atmosphere, these molecules exhibit extremely low photobleaching quantum yield, coupled with a reasonably short triplet lifetime. This unique property has practical applications in producing triggered single-photon sources using purely organic materials, a significant advancement in photonics and quantum computing (Lill & Hecht, 2004).

properties

Product Name

diIC18(7) dye

Molecular Formula

C63H101IN2

Molecular Weight

1013.4 g/mol

IUPAC Name

(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide

InChI

InChI=1S/C63H101N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-46-54-64-58-50-44-42-48-56(58)62(3,4)60(64)52-40-36-35-37-41-53-61-63(5,6)57-49-43-45-51-59(57)65(61)55-47-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h35-37,40-45,48-53H,7-34,38-39,46-47,54-55H2,1-6H3;1H/q+1;/p-1

InChI Key

JLIOTPLALDYAEH-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diIC18(7) dye
Reactant of Route 2
diIC18(7) dye
Reactant of Route 3
diIC18(7) dye
Reactant of Route 4
diIC18(7) dye
Reactant of Route 5
diIC18(7) dye
Reactant of Route 6
diIC18(7) dye

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.